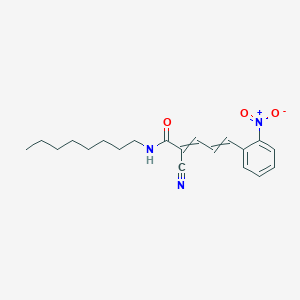![molecular formula C19H20N2O5S B2945298 2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-09-1](/img/structure/B2945298.png)
2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is an organic compound with multifaceted applications in scientific research This complex molecule combines several functional groups, imparting unique reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves the following steps:
Formation of the core structure: : Starting from quinoline derivatives, strategic cyclization reactions are employed.
Dimethoxylation and sulfonamide formation: : Introduction of methoxy groups and sulfonamide functionality is achieved through electrophilic aromatic substitution and sulfonylation reactions.
Pyrrole ring formation: : Intramolecular cyclization forms the pyrrolo[3,2,1-ij]quinoline system under controlled conditions.
Industrial Production Methods
Industrial production may involve optimized large-scale procedures including:
Batch reactions: : Conducted in reactors with precise control over temperature and pressure.
Continuous flow synthesis: : Enhancing efficiency by maintaining continuous reactant input and product output, often with catalytic support.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide participates in various reactions such as:
Oxidation: : Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: : Reduction of carbonyl groups to alcohols via hydrogenation.
Substitution: : Electrophilic and nucleophilic substitutions on aromatic rings, modifying the compound for further use.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), in aqueous or alcoholic media.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: : Yields quinones.
Reduction: : Yields alcohols.
Substitution: : Produces halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in organic synthesis to create complex molecular architectures, especially in the development of novel organic materials.
Biology
Investigated for its potential effects on cellular pathways and molecular mechanisms in model organisms.
Medicine
Explored for its potential therapeutic properties, particularly in targeting specific biological pathways for treatment.
Industry
Applicable in the creation of specialty chemicals and advanced materials due to its versatile reactivity.
Mécanisme D'action
Mechanism
The compound interacts with biological targets by binding to specific proteins or enzymes, inhibiting or modifying their activity. This binding can alter cellular pathways, leading to physiological effects.
Molecular Targets
Enzymes: : May act as an enzyme inhibitor or modulator.
Receptors: : Potentially binds to cell surface receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: : Lacks the pyrroloquinoline structure but shares the benzenesulfonamide core.
N-Benzoyl-2-methoxyaniline: : Similar aromatic structure but different functional groups and overall activity.
Uniqueness
The incorporation of the pyrrolo[3,2,1-ij]quinoline system and specific substitution pattern confers unique properties not observed in structurally simpler analogs, particularly in terms of biological activity and chemical reactivity.
Would love to dive deeper into any part you find intriguing!
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-15-5-6-16(26-2)17(11-15)27(23,24)20-14-8-12-4-3-7-21-18(22)10-13(9-14)19(12)21/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQRJKOHNBOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-(4-chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2945220.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2945228.png)
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)
![3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2945233.png)
![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)

